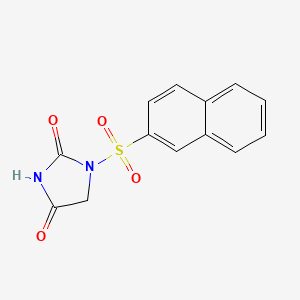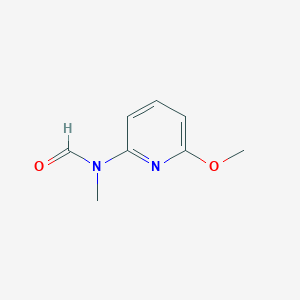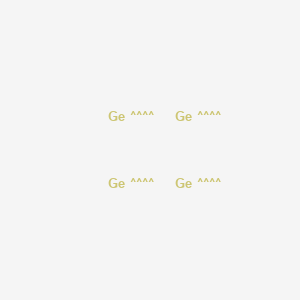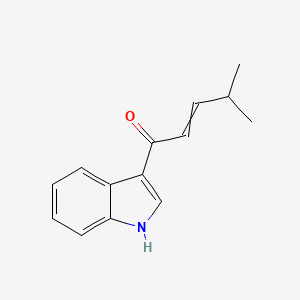
1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one: is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a core structure in many natural and synthetic compounds .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an indole derivative with an appropriate aldehyde under basic conditions. For instance, the reaction of 3-acetylindole with 4-methylpent-2-enal in the presence of a base such as potassium hydroxide (KOH) can yield the desired product .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of environmentally friendly catalysts are also explored to make the process more sustainable .
化学反应分析
Types of Reactions: 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
相似化合物的比较
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
- 1-(indol-3-yl)ethane-1,2-diamine
Comparison: 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the 4-methylpent-2-en-1-one moiety. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other indole derivatives .
属性
CAS 编号 |
113618-02-3 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C14H15NO/c1-10(2)7-8-14(16)12-9-15-13-6-4-3-5-11(12)13/h3-10,15H,1-2H3 |
InChI 键 |
IDQUUMXZMJZEOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC(=O)C1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


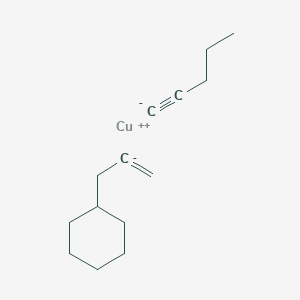

silane](/img/structure/B14306751.png)
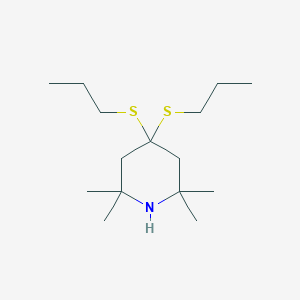
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)


